BenchChemオンラインストアへようこそ!

N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide

Medicinal Chemistry Neuroprotection Structure-Activity Relationship

This 3,3'-bipyridine-functionalized benzyloxy benzamide is a structurally unique chemical tool with no peer-reviewed pharmacology or target engagement data. Its unexplored chemotype makes it a defensible starting point for fragment-growing or scaffold-hopping campaigns targeting PSD95-nNOS protein-protein interactions, provided your lab has established primary neuron glutamate toxicity and co-immunoprecipitation assays. The bipyridine motif also enables metal-chelating studies in neurodegeneration models. Procure with the explicit understanding that in-house biological characterization is mandatory; generic substitution for literature-validated analogs (e.g., LY836) is not scientifically defensible.

Molecular Formula C25H21N3O2
Molecular Weight 395.462
CAS No. 2309797-41-7
Cat. No. B2917796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide
CAS2309797-41-7
Molecular FormulaC25H21N3O2
Molecular Weight395.462
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
InChIInChI=1S/C25H21N3O2/c29-25(21-8-4-10-24(13-21)30-18-19-6-2-1-3-7-19)28-15-20-12-23(17-27-14-20)22-9-5-11-26-16-22/h1-14,16-17H,15,18H2,(H,28,29)
InChIKeyGQJFENQWHFBDDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile and Data Availability for N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide (CAS 2309797-41-7)


N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide is a synthetic benzyloxy benzamide derivative featuring a 3,3'-bipyridine moiety. It is listed in chemical supplier catalogs as a research compound with a purity of ~95% . However, an authority check against the ZINC and ChEMBL databases reveals that no bioactivity data, target engagement profiles, or peer-reviewed publications are currently associated with this specific CAS number [1]. The compound shares a core scaffold with a series of PSD95-nNOS protein-protein interaction inhibitors explored for neuroprotection, but no experimental characterization of this exact compound has been identified in the open literature.

The Critical Risk of Assuming In-Class Substitution for N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide


The benzyloxy benzamide chemical space contains structurally similar compounds with highly divergent pharmacology. For instance, SCR4026 and the optimized lead LY836 both disrupt the PSD95-nNOS interaction and exhibit nanomolar neuroprotective potency in primary neuron models, with LY836 demonstrating oral bioavailability and in vivo efficacy in rat MCAO stroke models [1]. In contrast, our target compound carries a unique 3,3'-bipyridine capping group and a 3-benzyloxy substitution pattern on the benzamide ring, a combination that does not appear in any published SAR studies . Without target engagement data, selectivity panels, or functional assay results for this specific chemotype, substituting it for a literature-validated analog such as SCR4026 or LY836 introduces unquantifiable risk of inactivity, off-target liability, or failure in downstream models. Generic substitution is therefore not scientifically defensible.

Quantitative Differentiation Evidence for N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide (CAS 2309797-41-7)


Structural Novelty: Unique 3,3'-Bipyridine Capping Group Absent from Published PSD95-nNOS Inhibitors

The compound contains a 3,3'-bipyridine-5-ylmethyl amine capping group. This structural feature is absent from the published SAR of the benzyloxy benzamide series targeting PSD95-nNOS, where the optimized lead LY836 and predecessor SCR4026 employ distinct heterocyclic and substituted phenyl capping groups [1]. The 3,3'-bipyridine motif introduces different hydrogen-bond acceptor capacity, conformational preferences, and potential metal-chelating properties relative to known active analogs. However, no quantitative binding, functional, or selectivity data are available for this compound to benchmark against SCR4026 (no published Kd or IC50 for this compound) [2].

Medicinal Chemistry Neuroprotection Structure-Activity Relationship

Unknown Target Engagement Profile vs. Validated Comparators

The validated comparator LY836 blocks PSD95-nNOS association in cultured cortical neurons as demonstrated by co-immunoprecipitation, with neuroprotective IC50 values in the low micromolar range in primary cortical neuron glutamate toxicity models [1]. For N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide, no target engagement data, no cellular IC50, and no selectivity profile are publicly available [2]. The compound cannot be assumed to engage PSD95-nNOS or any other known target of the benzyloxy benzamide class without direct experimental evidence.

Drug Discovery Target Engagement PSD95-nNOS

Defensible Application Scenarios for N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide Given Current Data Limitations


Exploratory Medicinal Chemistry for Novel Chemotype Expansion

The compound's 3,3'-bipyridine motif is unexplored in the context of benzyloxy benzamide PSD95-nNOS inhibitors [1]. A medicinal chemistry group could procure this compound as a starting point for a fragment-growing or scaffold-hopping campaign, aiming to synthesize and test a focused library where the bipyridine group is systematically varied. This is only defensible if the lab has established primary neuron glutamate toxicity assays and co-immunoprecipitation protocols, and accepts that the purchased compound itself has no guaranteed activity.

Negative Control or Selectivity Profiling Panel

Given the structural divergence from known active benzyloxy benzamides, this compound could serve as a negative control in PSD95-nNOS PPI assays, provided it is first confirmed to lack target engagement [1][2]. This would allow researchers to demonstrate that neuroprotection observed with LY836 is scaffold-dependent rather than a general property of benzyloxy benzamides. However, this requires upfront investment in activity verification.

Chemical Biology Tool for Metal Chelation Studies

The 3,3'-bipyridine subunit is a well-known metal-chelating motif [2]. While not documented for this compound, the bipyridine group could potentially coordinate transition metals such as Fe(II), Cu(II), or Zn(II). Researchers investigating metal-dependent mechanisms in neurodegeneration could explore this compound in cell-free metal-binding assays, accepting that its biological activity is entirely uncharacterized and its benzyloxy benzamide core may introduce confounding pharmacology.

Quote Request

Request a Quote for N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.